Cas no 2229653-79-4 ((3,3-dimethylpent-1-en-4-yn-1-yl)benzene)

(3,3-Dimethylpent-1-en-4-yn-1-yl)benzene is a specialized organic compound featuring a unique combination of alkyne and alkene functionalities within a dimethyl-substituted framework. Its structure offers versatility in synthetic applications, particularly as a building block for complex molecular architectures in pharmaceuticals, agrochemicals, and advanced materials. The presence of both unsaturated bonds enables selective functionalization, making it valuable for cross-coupling reactions, cycloadditions, and polymerization processes. The dimethyl substitution enhances steric stability, improving handling and storage characteristics. This compound is particularly useful in research and industrial settings where tailored reactivity and structural precision are required. High purity grades ensure consistent performance in demanding synthetic workflows.
(3,3-dimethylpent-1-en-4-yn-1-yl)benzene structure
2229653-79-4 structure
商品名:(3,3-dimethylpent-1-en-4-yn-1-yl)benzene
CAS番号:2229653-79-4
MF:C13H14
メガワット:170.250263690948
CID:5884126
PubChem ID:165680686

(3,3-dimethylpent-1-en-4-yn-1-yl)benzene 化学的及び物理的性質

名前と識別子

    • (3,3-dimethylpent-1-en-4-yn-1-yl)benzene
    • EN300-1860273
    • 2229653-79-4
    • インチ: 1S/C13H14/c1-4-13(2,3)11-10-12-8-6-5-7-9-12/h1,5-11H,2-3H3/b11-10+
    • InChIKey: GJYUMYKFNBTCIA-ZHACJKMWSA-N
    • ほほえんだ: C(C#C)(C)(C)/C=C/C1C=CC=CC=1

計算された属性

  • せいみつぶんしりょう: 170.109550447g/mol
  • どういたいしつりょう: 170.109550447g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 0
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 218
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4
  • トポロジー分子極性表面積: 0Ų

(3,3-dimethylpent-1-en-4-yn-1-yl)benzene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1860273-0.05g
(3,3-dimethylpent-1-en-4-yn-1-yl)benzene
2229653-79-4
0.05g
$1212.0 2023-09-18
Enamine
EN300-1860273-10.0g
(3,3-dimethylpent-1-en-4-yn-1-yl)benzene
2229653-79-4
10g
$6205.0 2023-06-01
Enamine
EN300-1860273-0.1g
(3,3-dimethylpent-1-en-4-yn-1-yl)benzene
2229653-79-4
0.1g
$1269.0 2023-09-18
Enamine
EN300-1860273-2.5g
(3,3-dimethylpent-1-en-4-yn-1-yl)benzene
2229653-79-4
2.5g
$2828.0 2023-09-18
Enamine
EN300-1860273-1g
(3,3-dimethylpent-1-en-4-yn-1-yl)benzene
2229653-79-4
1g
$1442.0 2023-09-18
Enamine
EN300-1860273-5g
(3,3-dimethylpent-1-en-4-yn-1-yl)benzene
2229653-79-4
5g
$4184.0 2023-09-18
Enamine
EN300-1860273-5.0g
(3,3-dimethylpent-1-en-4-yn-1-yl)benzene
2229653-79-4
5g
$4184.0 2023-06-01
Enamine
EN300-1860273-1.0g
(3,3-dimethylpent-1-en-4-yn-1-yl)benzene
2229653-79-4
1g
$1442.0 2023-06-01
Enamine
EN300-1860273-0.5g
(3,3-dimethylpent-1-en-4-yn-1-yl)benzene
2229653-79-4
0.5g
$1385.0 2023-09-18
Enamine
EN300-1860273-10g
(3,3-dimethylpent-1-en-4-yn-1-yl)benzene
2229653-79-4
10g
$6205.0 2023-09-18

(3,3-dimethylpent-1-en-4-yn-1-yl)benzene 関連文献

(3,3-dimethylpent-1-en-4-yn-1-yl)benzeneに関する追加情報

The Compound (3,3-Dimethylpent-1-en-4-yn-1-yl)benzene: A Comprehensive Overview

Introduction to (3,3-Dimethylpent-1-en-4-yn-1-yl)benzene

(3,3-Dimethylpent-1-en-4-yn-1-yl)benzene, identified by the CAS Registry Number 2229653-79-4, is an organic compound with a unique structure that combines aromatic and alkenynyl functionalities. This compound has garnered attention in recent years due to its potential applications in various fields, including materials science, pharmaceuticals, and organic synthesis. The molecule consists of a benzene ring attached to a substituted pentenynyl group, which introduces both electronic and steric effects that can influence its reactivity and properties.

Structural Features and Synthesis

The structure of (3,3-Dimethylpent-1-en-4-yn-1-yl)benzene is characterized by a benzene ring connected to a pentenynyl group at the 1-position. The pentenynyl group contains a triple bond (sp-hybridized carbon) at the 4-position and a double bond (sp²-hybridized carbon) at the 1-position. Additionally, two methyl groups are attached to the 3-position of the pentenynyl chain. This arrangement creates a molecule with both conjugated and non-conjugated regions, which can lead to interesting electronic properties.

The synthesis of this compound typically involves multi-step organic reactions. Recent studies have explored methods such as alkyne metathesis, enyne cyclization, and transition-metal-catalyzed coupling reactions to construct the desired structure efficiently. For instance, researchers have utilized palladium-catalyzed cross-coupling reactions to attach the pentenynyl group to the benzene ring with high selectivity.

Physical and Chemical Properties

The physical properties of (3,3-Dimethylpent-1-en-4-yne)benzene are influenced by its molecular structure. The compound is expected to be sparingly soluble in water due to its non-polar nature but should dissolve well in organic solvents like dichloromethane and diethyl ether. Its melting point and boiling point have not been extensively studied; however, based on similar compounds, it is likely to have a relatively low melting point due to weak intermolecular forces.

The chemical reactivity of this compound is primarily determined by the presence of the alkyne group. Alkynes are known for their ability to undergo various types of additions and cycloadditions. Recent research has highlighted the potential of this compound as a precursor for synthesizing complex organic molecules through processes such as hydroamination, hydroxylation, and cyclopropanation.

Applications in Organic Synthesis

One of the most promising applications of (3,3-Dimethylpent-1-en-)benzene lies in its use as an intermediate in organic synthesis. Its unique structure allows for the construction of diverse molecular frameworks through strategic functional group transformations. For example, researchers have employed this compound as a building block for synthesizing bioactive molecules with potential pharmacological applications.

In addition to its role in synthesis, this compound has shown potential in materials science. The combination of aromaticity and alkyne functionality could make it suitable for applications in coordination chemistry or as a precursor for carbon-based materials such as graphene derivatives.

Recent Research Developments

Recent studies have focused on understanding the electronic properties of (3,3-Dimethylpent-1-en-)benzene using computational methods such as density functional theory (DFT). These studies have revealed that the molecule exhibits significant conjugation between the benzene ring and the alkyne group, which could influence its electronic behavior in various environments.

Conclusion

(3,3-Dimethylpent-1-en-)benzene is an intriguing organic compound with a wealth of potential applications across multiple disciplines. Its unique structure provides opportunities for innovative synthetic strategies and material development. As research continues to uncover its properties and reactivity patterns, this compound is poised to play an increasingly important role in modern organic chemistry.

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